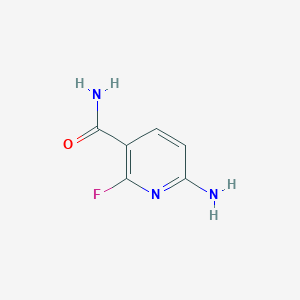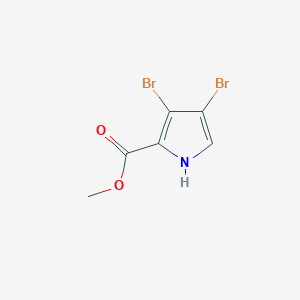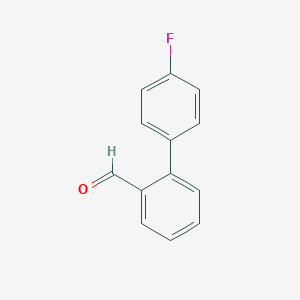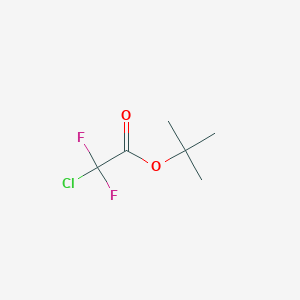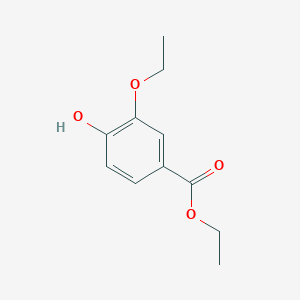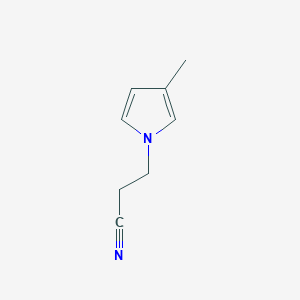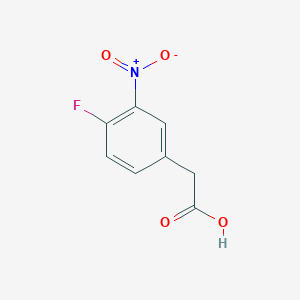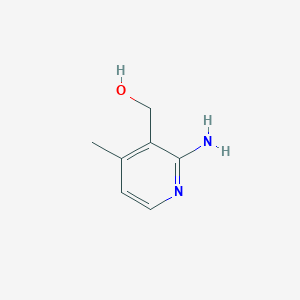
N-(2-ethoxyphenyl)-N-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N-methoxyacetamide, also known as EMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA belongs to the class of acetanilide derivatives and has been synthesized through various methods.
Mecanismo De Acción
N-(2-ethoxyphenyl)-N-methoxyacetamide works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, N-(2-ethoxyphenyl)-N-methoxyacetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N-methoxyacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2-ethoxyphenyl)-N-methoxyacetamide has also been found to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, N-(2-ethoxyphenyl)-N-methoxyacetamide has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N-methoxyacetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in pure form through recrystallization. N-(2-ethoxyphenyl)-N-methoxyacetamide has also been extensively studied, making it a well-understood compound. However, one limitation of N-(2-ethoxyphenyl)-N-methoxyacetamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxyphenyl)-N-methoxyacetamide. One potential direction is to study its potential as a treatment for epilepsy. N-(2-ethoxyphenyl)-N-methoxyacetamide has been found to have anticonvulsant activity, making it a potential treatment for epilepsy. Another potential direction is to study its potential as an anti-inflammatory and analgesic agent. N-(2-ethoxyphenyl)-N-methoxyacetamide has been shown to reduce inflammation and pain in animal models, making it a potential treatment for various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-N-methoxyacetamide in humans.
Conclusion
N-(2-ethoxyphenyl)-N-methoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, and has been shown to inhibit the production of prostaglandins. N-(2-ethoxyphenyl)-N-methoxyacetamide has several advantages for lab experiments, including its relative simplicity to synthesize and its well-understood properties. However, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N-methoxyacetamide can be synthesized through the reaction of 2-ethoxyaniline and methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization to obtain pure N-(2-ethoxyphenyl)-N-methoxyacetamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N-methoxyacetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. N-(2-ethoxyphenyl)-N-methoxyacetamide has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. It has also been found to have anticonvulsant activity, making it a potential treatment for epilepsy.
Propiedades
Número CAS |
161531-97-1 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-N-methoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-8-6-5-7-10(11)12(14-3)9(2)13/h5-8H,4H2,1-3H3 |
Clave InChI |
ODFRGGMVPAJVDS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(C(=O)C)OC |
SMILES canónico |
CCOC1=CC=CC=C1N(C(=O)C)OC |
Sinónimos |
Acetamide, N-(2-ethoxyphenyl)-N-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




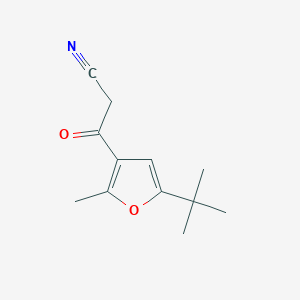

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
